![molecular formula C11H9NO3S2 B1621599 Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate CAS No. 271778-23-5](/img/structure/B1621599.png)

Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate

Übersicht

Beschreibung

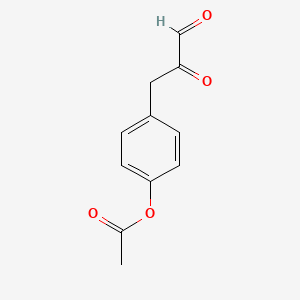

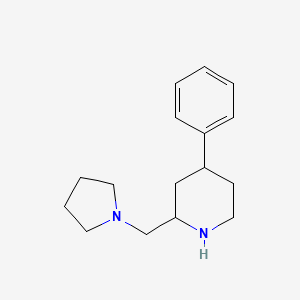

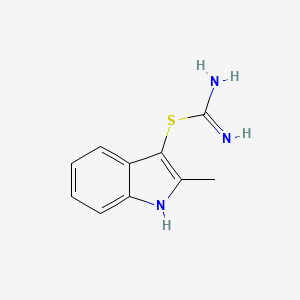

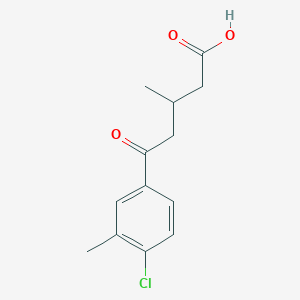

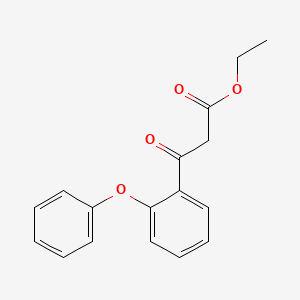

“Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate” is a chemical compound with the molecular formula C11H9NO3S2 . It’s a part of the thiophene family, which are essential heterocyclic compounds that show a variety of properties and applications .

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate” consists of a thiophene ring attached to a carbonyl group and an amino group . The molecular weight of this compound is 267.324 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate” include a molecular weight of 321.4 g/mol, XLogP3-AA of 4.4, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 4, Exact Mass of 321.04933569 g/mol, Monoisotopic Mass of 321.04933569 g/mol, and Topological Polar Surface Area of 112 Ų .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Biological Importance

Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles :This review covers the chemical aspects of urea and benzothiazole derivatives (UBTs and TBTs), highlighting their significance in medicinal chemistry. UBTs and TBTs have shown a broad spectrum of biological activities, including use as therapeutic agents and their potential in treating various conditions like rheumatoid arthritis and lupus, as well as their use in agriculture as fungicides and herbicides M. Rosales-Hernández et al., 2022.

Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents :Knoevenagel condensation, a reaction forming α, β‐unsaturated ketones/carboxylic acids, has been crucial in developing biologically active molecules. These compounds, including various pharmacophoric aldehydes and active methylenes, have shown remarkable anticancer activity, demonstrating the synthetic versatility and application potential of such reactions Ramya Tokala et al., 2022.

Environmental and Health Impacts

Adsorption of Methylene Blue on Low-Cost Adsorbents :This review addresses the use of low-cost adsorbents, such as agricultural wastes and industrial by-products, for removing pollutants like methylene blue from water. This research highlights the environmental applications of chemical compounds and their potential in waste treatment and pollution mitigation M. Rafatullah et al., 2010.

Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides, and Their Analogues :This review emphasizes the significance of furanyl and thienyl substituents in medicinal chemistry, particularly in the context of nucleobases, nucleosides, and their analogues. Such compounds have shown diverse therapeutic activities, underscoring the potential of heterocyclic compounds in drug development T. Ostrowski, 2022.

Zukünftige Richtungen

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects. Therefore, the future directions of “Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate” could involve further exploration of its potential biological activities and applications in medicinal chemistry.

Eigenschaften

IUPAC Name |

methyl 2-(thiophene-2-carbonylamino)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S2/c1-15-11(14)7-4-6-17-10(7)12-9(13)8-3-2-5-16-8/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRUHGJVMLXFNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384581 | |

| Record name | Methyl 2-[(thiophene-2-carbonyl)amino]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

271778-23-5 | |

| Record name | Methyl 2-[(thiophene-2-carbonyl)amino]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

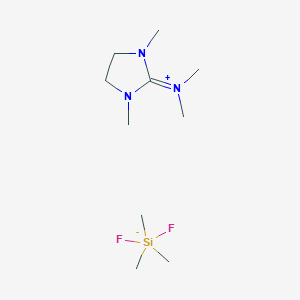

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-(1H-benzimidazol-2-ylmethyl)phenyl]methyl]-1H-benzimidazole](/img/structure/B1621526.png)